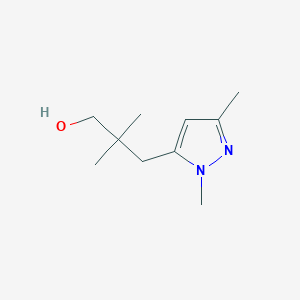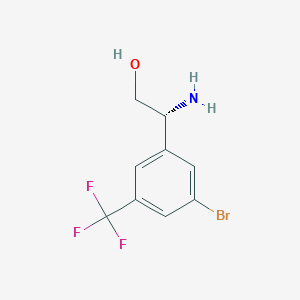
(r)-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative that contains the bromine and trifluoromethyl groups.
Amination Reaction: The phenyl derivative undergoes an amination reaction to introduce the amino group at the desired position.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and drug development.
Industry: It is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol
- ®-2-Amino-2-(3-bromo-5-(difluoromethyl)phenyl)ethan-1-ol
Uniqueness
The presence of the bromine and trifluoromethyl groups in ®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol makes it unique compared to similar compounds. These groups enhance its reactivity and binding properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9BrF3NO |
|---|---|
Poids moléculaire |
284.07 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |
Clé InChI |
FCMGTYDCYSTMGU-QMMMGPOBSA-N |
SMILES isomérique |
C1=C(C=C(C=C1C(F)(F)F)Br)[C@H](CO)N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)Br)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
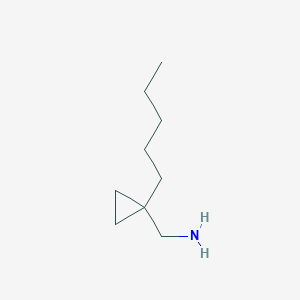
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)
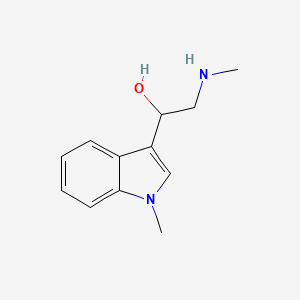
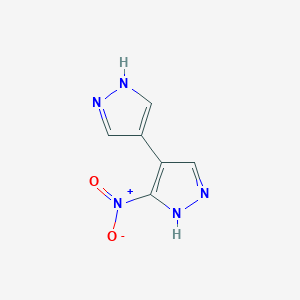
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)

![1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol](/img/structure/B13587623.png)
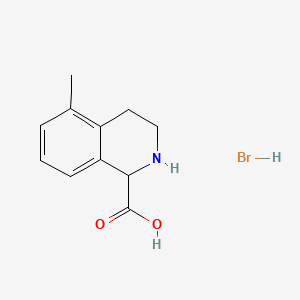
![(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine](/img/structure/B13587638.png)
![rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride](/img/structure/B13587646.png)
